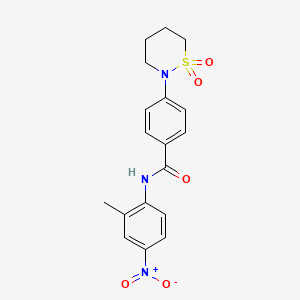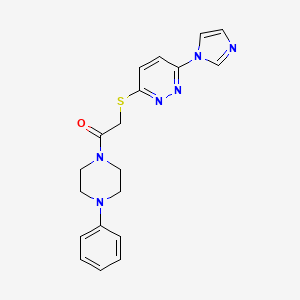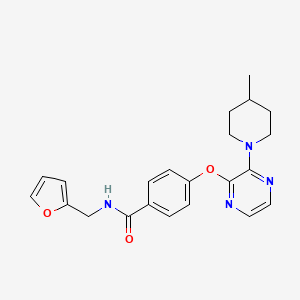
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-hydroxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-hydroxypropyl)acetamide” is chemically known as Trametinib . Trametinib is a kinase inhibitor and is designated for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The recommended dosage of trametinib is 2 mg orally once daily, as a single agent or in combination with dabrafenib, until disease progression or unacceptable toxicity .
Synthesis Analysis
The synthesis of Trametinib involves the development of safe, economical, efficient, scalable, and reproducible synthetic routes at commercial scale . The process can lead to the formation of undesired organic impurities, which are challenging to identify especially when the drug is not listed in pharmacopeia . These impurities have a definite impact on the quality of the drug product .Molecular Structure Analysis
The molecular structure of Trametinib is complex, with multiple functional groups and rings . It includes a pyrimidine ring and an acetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Trametinib can lead to the formation of process-related impurities . These impurities need to be identified, synthesized, and controlled in the manufacturing process .Physical and Chemical Properties Analysis
The physical and chemical properties of Trametinib are influenced by its complex molecular structure . These properties are important for its pharmacological activity and bioavailability .Scientific Research Applications
Supramolecular Architectures
Research on the formation of 1D and 3D supramolecular architectures via salts of meso-5,7,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane with derivatives including 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl) hydrazinecarboxamide has been documented. These structures are sustained by charge-assisted and conventional hydrogen bonds, showcasing the compound's utility in creating intricate molecular assemblies (Fonari et al., 2005).
Antimicrobial Activity
A series of pyrimidinone and oxazinone derivatives, synthesized using citrazinic acid as a starting material, demonstrated antimicrobial agents' properties. The research indicates the potential of these compounds, including the mentioned acetamide derivative, in developing new antimicrobial drugs (Hossan et al., 2012).
Drug Design and Discovery
The compound has also been studied in the context of drug design and discovery, particularly as analogues of paracetamol for potential analgesic and antipyretic agents. This research emphasizes green chemistry approaches, underscoring the compound's relevance in environmentally friendly pharmaceutical development (Reddy et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-5(13)4-10-7(14)2-6-3-8(15)12-9(16)11-6/h3,5,13H,2,4H2,1H3,(H,10,14)(H2,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCKFLDBJNPUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC(=O)NC(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)
![4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659233.png)
![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)
![benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2659236.png)
![N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B2659237.png)


![(3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2659242.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2659245.png)
![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2659246.png)

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2659248.png)

